9-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylic acid
Overview
Description
9-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylic acid is a useful research compound. Its molecular formula is C12H12O3 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization:
- A novel derivative of benzo[7]annulene, specifically "2,8-dibromo-9-(bromomethylene)-3,5,5-trimethyl-6,7,8,9-tetrahydro-5H-benzo[7] annulene" was synthesized, characterized by various spectroscopic methods, and analyzed using density functional theory (Edder et al., 2019).
Derivative Synthesis and Applications:
- Research on the facile synthesis of 6‐aryl‐5H‐8‐oxa‐4b, 7‐diaza‐benzo[a]azulen‐9‐one derivatives, a new class of tricyclic heterocycles, has been conducted. These derivatives are synthesized from ethyl indole-2-carboxylate, indicating potential for diverse chemical applications (Praveen et al., 2008).
3
. Fluorescence Properties:
- Synthesis of various benzo[c]coumarin carboxylic acids has been explored. Compounds like 7-hydroxy-3-methoxy-6-oxo-6H-benzo[c]-chromene-8-carboxylic acid exhibit excellent fluorescence in ethanol solution and solid state. This highlights their potential in applications requiring fluorescence properties (Shi et al., 2017).
Chemical Synthesis and Analysis:
- The synthesis of nitro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid, and its characterization through various spectroscopic techniques, represents another facet of the research. This showcases the broad spectrum of synthetic applications of compounds related to benzo[7]annulene (Du-lin, 2007).
Molecular Conformation Studies:
- Research on the conformational analysis and transannular reactions of 5,9-Propanobenzo[7]annulene derivatives provides insights into the structural aspects and chemical behavior of these compounds (Camps et al., 1997).
Properties
IUPAC Name |
9-oxo-5,6,7,8-tetrahydrobenzo[7]annulene-6-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c13-11-6-5-9(12(14)15)7-8-3-1-2-4-10(8)11/h1-4,9H,5-7H2,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNZMNVTEDNDCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC=CC=C2CC1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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